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Compound of Interest

Compound Name: Cyprodime

Cat. No.: B053547 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Cyprodime hydrochloride is a potent and selective μ-opioid receptor (MOR) antagonist. This

document provides a comprehensive overview of its fundamental chemical, physical, and

pharmacological properties. Detailed summaries of its binding affinities, in vitro functional

activity, and in vivo effects are presented. Standardized experimental protocols for key assays

used in its characterization are also described. This guide is intended to serve as a technical

resource for researchers and professionals engaged in drug discovery and development,

particularly in the fields of neuroscience and pharmacology.

Core Physicochemical Properties
Cyprodime hydrochloride is a synthetic morphinan derivative. Its core properties are

summarized in the table below.
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Property Value Reference

Chemical Name

17-(Cyclopropylmethyl)-4,14-

dimethoxymorphinan-6-one

hydrochloride

[1]

Molecular Formula C₂₂H₂₉NO₃·HCl [2]

Molecular Weight 391.93 g/mol [2]

CAS Number 2387505-50-0 [2]

Purity ≥98% [2]

Appearance White to off-white solid

Solubility
Soluble to 100 mM in DMSO

and 100 mM in ethanol.

Storage Desiccate at +4°C

Pharmacological Profile: A Selective μ-Opioid
Receptor Antagonist
Cyprodime's primary mechanism of action is the selective blockade of the μ-opioid receptor.

This selectivity is crucial for its use as a research tool to dissect the roles of different opioid

receptor subtypes in various physiological and pathological processes.

Receptor Binding Affinity
The affinity of Cyprodime for the three main opioid receptor subtypes (μ, δ, and κ) has been

determined through competitive radioligand binding assays. The inhibition constants (Ki)

demonstrate its high selectivity for the μ-opioid receptor.

Receptor Subtype Inhibition Constant (Ki) Reference

μ-opioid receptor (MOR) 5.4 nM

δ-opioid receptor (DOR) 244.6 nM

κ-opioid receptor (KOR) 2187 nM
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Signaling Pathway
As an antagonist, Cyprodime binds to the μ-opioid receptor but does not activate it. Instead, it

blocks the binding of endogenous and exogenous agonists, thereby preventing the initiation of

the downstream signaling cascade. The canonical signaling pathway of an opioid agonist at the

μ-opioid receptor, which is inhibited by Cyprodime, is depicted below.
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μ-Opioid Receptor Signaling Pathway Antagonized by Cyprodime.

In Vivo Applications and Observations
Cyprodime has been utilized in various in vivo models to investigate the role of the μ-opioid

system.

Effects on Levodopa-Induced Dyskinesia
In a primate model of Parkinson's disease, Cyprodime has been shown to reduce levodopa-

induced dyskinesia, suggesting a role for the μ-opioid system in the motor complications

associated with long-term dopamine replacement therapy.

Antidepressant-like Effects
Studies in rodent models have indicated that Cyprodime may possess antidepressant-like

properties. For instance, in the forced swimming test in mice, administration of Cyprodime
hydrochloride (10 mg/kg, i.p.) significantly increased the immobility time.
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Experimental Protocols
The following sections provide an overview of the methodologies for key experiments used to

characterize Cyprodime hydrochloride.

Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Membrane Preparation: Cell membranes expressing the opioid receptor of interest are

prepared.

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-DAMGO for

MOR) and varying concentrations of the unlabeled test compound (Cyprodime).

Separation: The bound and free radioligand are separated by rapid filtration.

Detection: The amount of radioactivity bound to the filters is quantified using a scintillation

counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-

Prusoff equation.
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Workflow for Radioligand Binding Assay.

[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a compound to activate G protein-coupled

receptors. As an antagonist, Cyprodime would be tested for its ability to inhibit agonist-

stimulated [³⁵S]GTPγS binding.

Membrane Preparation: Prepare cell membranes containing the μ-opioid receptor.

Incubation: Incubate the membranes with a known MOR agonist (e.g., DAMGO), varying

concentrations of Cyprodime, and [³⁵S]GTPγS.

Separation: Separate bound from free [³⁵S]GTPγS via filtration.

Detection: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
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Data Analysis: Determine the extent to which Cyprodime inhibits the agonist-induced

increase in [³⁵S]GTPγS binding.
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Workflow for [³⁵S]GTPγS Binding Assay.

Forced Swimming Test (FST)
This is a behavioral test in rodents used to screen for antidepressant-like activity.

Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal

cannot touch the bottom.

Acclimation: A pre-test session is often conducted 24 hours before the actual test.

Test Session: The animal is placed in the water for a set period (e.g., 6 minutes).
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Behavioral Scoring: The duration of immobility (floating with only movements necessary to

keep the head above water) is recorded, typically during the last 4 minutes of the test.

Data Analysis: The immobility time of the drug-treated group is compared to that of a vehicle-

treated control group.

Conclusion
Cyprodime hydrochloride is a valuable pharmacological tool due to its high selectivity as a μ-

opioid receptor antagonist. Its well-defined physicochemical and pharmacological properties

make it an ideal candidate for in vitro and in vivo studies aimed at elucidating the role of the μ-

opioid system in health and disease. The experimental protocols outlined in this guide provide

a foundation for the further investigation and application of this important research compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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